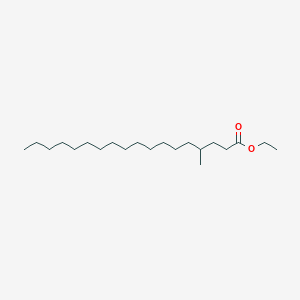

Ethyl 4-methyloctadecanoate

Description

Properties

CAS No. |

63060-51-5 |

|---|---|

Molecular Formula |

C21H42O2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

ethyl 4-methyloctadecanoate |

InChI |

InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-20(3)18-19-21(22)23-5-2/h20H,4-19H2,1-3H3 |

InChI Key |

FFUNSWDLQOJYCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CCC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 4 Methyloctadecanoate

Established Total Synthesis Routes for Ethyl 4-methyloctadecanoate and Analogues

The synthesis of this compound, an aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), has been approached through various established chemical methodologies. google.com These routes often leverage classical organic reactions to construct the characteristic branched long-chain ester structure.

Malonic Ester Synthesis Approaches

A prominent and efficient method for the synthesis of this compound involves the malonic ester synthesis. google.com This classical C-C bond-forming reaction utilizes diethyl malonate as a key building block. The synthesis begins with the alkylation of diethyl malonate with 1-chloro-2-methylhexane. This step is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst like potassium iodide in a suitable solvent like N,N-dimethylacetamide. google.com

Table 1: Key Reagents and Conditions for Malonic Ester Synthesis of this compound google.com

| Step | Reagents and Conditions | Product | Yield |

| Malonic Ester Synthesis | 1-chloro-2-methylhexane, diethyl malonate, K2CO3, KI, N,N-dimethylacetamide, 130°C | Diethyl 2-methylhexylmalonate | - |

| Krapcho Decarboxylation | Water, heat (reflux at 116°C) | This compound | 79.8% (two-step yield) |

Grignard Reagent-Based Syntheses

Grignard reagents offer another versatile pathway to this compound. One reported synthesis utilizes a Grignard reagent prepared from 2-chlorohexane (B1581597) and magnesium. This organometallic species is then reacted with ethyl acrylate (B77674) in the presence of a copper(I) cyanide catalyst. google.com This conjugate addition reaction forms the carbon skeleton of the target molecule. However, a significant drawback of this particular method is the use of hexamethylphosphoric triamide, a suspected carcinogen, and a reported yield of only 56%. google.com

An alternative Grignard-based approach has been developed as a key step in the synthesis of the racemic aggregation pheromone. researchgate.net This method involves the coupling of two fragments via a Grignard reaction to construct the backbone of the molecule, which is then further elaborated to yield ethyl 4-methyloctanoate. researchgate.net

Mannich Reaction and Claisen Rearrangement in Related Ester Synthesis

A multi-step synthesis involving a Mannich reaction and a Johnson-Claisen rearrangement has been reported for the preparation of this compound. google.com This synthetic sequence begins with a Mannich reaction between 1-hexanal and a 37% aqueous solution of formaldehyde. The resulting aldehyde undergoes reduction, followed by a Johnson-Claisen rearrangement. The final step of this pathway is a hydrogenation reaction to afford the saturated long-chain ester. google.com The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful tool for carbon-carbon bond formation and is pivotal in this synthetic route for establishing the correct carbon framework. wikipedia.orgorganic-chemistry.orguchicago.edu

Olefin Metathesis Approaches (e.g., Hoveyda–Grubbs Catalysis)

While a specific total synthesis of this compound using olefin metathesis has not been detailed in the provided context, this modern synthetic method offers a plausible and powerful approach. Olefin metathesis, particularly using well-defined ruthenium catalysts like the Hoveyda–Grubbs catalysts, is a versatile C-C bond-forming reaction. nih.govbeilstein-journals.org A hypothetical route could involve the cross-metathesis of two smaller, readily available olefins. For instance, a terminal alkene containing the ethyl ester moiety could be reacted with an olefin possessing the branched alkyl chain.

The Hoveyda–Grubbs catalysts are known for their stability and functional group tolerance, making them suitable for complex molecule synthesis. nih.govbeilstein-journals.org The reaction would likely proceed under mild conditions, and the catalyst's structure could be fine-tuned to optimize reactivity and selectivity. nih.gov Subsequent hydrogenation of the resulting unsaturated ester would yield the target molecule, this compound.

Stereoselective Synthesis Strategies for Chiral Analogs of this compound

The 4-methyl branch in this compound creates a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-ethyl 4-methyloctanoate. The biological activity of such pheromones is often dependent on the specific stereochemistry. A concise asymmetric synthesis of (S)-ethyl 4-methyloctanoate has been developed, highlighting the importance of controlling the stereochemistry. arkat-usa.org

This particular synthesis employs an organocatalyzed MacMillan's cross-aldol reaction as the key stereochemistry-determining step. arkat-usa.org This approach allows for the creation of enantiopure branched methyl fatty acids. The synthesis starts from chiral building blocks and proceeds through a series of standard organic transformations, including silyl (B83357) ether deprotection, oxidative cleavage of a diol, Wittig homologation, and reduction, to ultimately furnish the desired (S)-enantiomer. arkat-usa.org Earlier asymmetric syntheses often relied on the separation of diastereomeric amides or the use of naturally chiral starting materials like citronellol. arkat-usa.org

Enzymatic Synthesis and Biocatalytic Pathways to Ethyl Esters

Biocatalysis, utilizing enzymes to perform chemical transformations, presents a green and efficient alternative to traditional chemical synthesis. The enzymatic synthesis of ethyl esters, particularly in the context of biodiesel production, is well-established and can be conceptually applied to the synthesis of this compound. nih.govbenthamdirect.comresearchgate.net

Lipases are the most commonly employed enzymes for this purpose. They can catalyze the transesterification of triglycerides or the esterification of free fatty acids with ethanol (B145695) to produce ethyl esters. benthamdirect.comresearchgate.net For the synthesis of this compound, 4-methyloctadecanoic acid could be used as a substrate and esterified with ethanol in the presence of a suitable lipase (B570770), such as Candida antarctica lipase B (often immobilized as Novozym 435). researchgate.net

These enzymatic reactions are typically carried out under mild conditions, often in solvent-free systems, which reduces the environmental impact. researchgate.net The use of immobilized enzymes allows for easy separation from the reaction mixture and reuse of the biocatalyst, further enhancing the sustainability of the process. nih.gov Research has shown that high yields of ethyl esters (over 90%) can be achieved through enzymatic transesterification. benthamdirect.com

Table 2: Common Enzymes Used in Ethyl Ester Synthesis

| Enzyme | Source Organism | Common Application |

| Lipase B | Candida antarctica | Transesterification, Esterification |

| Lipase | Thermomyces lanuginosus | Transesterification of fatty acids |

| Lipase | Rhizomucor miehei | Ester synthesis |

Derivatization Strategies for Analytical and Research Applications

For analytical and research purposes, the derivatization of this compound or its precursor, 4-methyloctadecanoic acid, is often necessary to enhance detectability, improve chromatographic separation, and enable chiral analysis. These strategies typically involve the conversion of the ester or its corresponding carboxylic acid into a derivative with more suitable properties for specific analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. While direct analysis is possible, derivatization is often employed, especially when dealing with the parent carboxylic acid, to improve volatility and peak shape. A common strategy is the conversion of 4-methyloctadecanoic acid into its methyl ester (FAME), which is more volatile and less polar. sigmaaldrich.com This is typically achieved through esterification using reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) or by acidic catalysis with methanolic hydrogen chloride. sigmaaldrich.comnih.gov

For chiral analysis, which is crucial for determining the biological activity of pheromones, derivatization with a chiral reagent is employed to form diastereomers that can be separated by chromatography. Since this compound has a chiral center at the C4 position, resolving its enantiomers is essential. A common approach involves the hydrolysis of this compound to 4-methyloctadecanoic acid. The resulting chiral carboxylic acid can then be reacted with a chiral fluorescent labeling reagent, such as a chiral 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) analogue. jst.go.jp The resulting diastereomeric esters can then be separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector, allowing for the determination of the enantiomeric composition. jst.go.jptandfonline.comtandfonline.com

The table below summarizes common derivatization strategies applicable to this compound for various analytical purposes.

| Analytical Goal | Precursor Compound | Derivatization Reaction | Derivatizing Reagent Example | Resulting Derivative | Analytical Technique |

| Improved Volatility for GC | 4-methyloctadecanoic acid | Esterification | Boron trifluoride in methanol (BF₃-MeOH) | Mthis compound | GC-MS |

| Chiral Separation | 4-methyloctadecanoic acid | Diastereomer formation | Chiral fluorescent labeling reagent (e.g., AE-OTf analogue) | Diastereomeric esters | HPLC with fluorescence detection |

These derivatization strategies are instrumental in the detailed analysis of this compound, enabling researchers to accurately quantify the compound, determine its enantiomeric purity, and study its role in chemical communication.

Occurrence and Isolation from Biological Systems

Presence and Distribution in Plant Species

While the specific compound Ethyl 4-methyloctadecanoate is not widely reported, the presence of structurally similar branched-chain fatty acid esters has been confirmed in various medicinal and agricultural plants.

The isolation of fatty acid esters from medicinal plants is a common step in phytochemical analysis to identify bioactive constituents. While a vast array of compounds like flavonoids, alkaloids, and terpenoids are more commonly reported from the specified medicinal plants, the presence of fatty acid esters has been noted.

A study involving the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) extract from the aerial parts of Gmelina asiatica identified a related compound, Ethyl 13-methyl-tetradecanoate. cabidigitallibrary.orgnveo.orgnveo.org This finding indicates that medicinal plants can synthesize branched-chain fatty acid ethyl esters.

Phytochemical screenings of other medicinal plants, such as Tephrosia purpurea, have extensively documented the presence of flavonoids, rotenoids, and sterols, but have not specifically identified this compound in the published analyses. rjpponline.orgnih.govmdpi.compagepressjournals.orgpharmacophorejournal.comrdd.edu.iq The primary focus of research on plants like Ficus religiosa and various species of the Zingiberaceae family (e.g., Alpinia galanga) has also been on other classes of secondary metabolites. rjpponline.orgnih.govmdpi.compagepressjournals.orgpharmacophorejournal.comrdd.edu.iq

Table 1: Occurrence of a Related Branched-Chain Fatty Acid Ethyl Ester in a Medicinal Plant

| Compound Name | Plant Species | Plant Part | Extraction Solvent | Analytical Method |

|---|

Note: This table indicates a compound structurally related to this compound.

Rice bran (Oryza sativa) is a significant agricultural crop by-product from which oil is extracted. This oil is a rich source of various lipids, including fatty acids that can be converted into fatty acid ethyl esters (FAEEs). The process of transesterification of rice bran oil using ethanol (B145695) yields a mixture of FAEEs.

Detailed compositional analyses of FAEEs from rice bran oil have predominantly identified straight-chain esters. The most common among these are ethyl esters of palmitic acid, oleic acid, and linoleic acid. biofueljournal.comresearchgate.netresearchgate.netepa.gov While branched-chain fatty acids are known components of plant lipids, the specific identification of this compound in rice bran oil is not prominently documented in major studies, which focus on the more abundant straight-chain esters.

The characterization of fatty acid esters like this compound from complex plant extracts relies on a combination of chromatographic separation and spectroscopic identification methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for identifying fatty acid esters. The compound is first separated on a GC column based on its volatility and polarity. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight and a series of fragment ions. For fatty acid ethyl esters, a characteristic fragmentation is the McLafferty rearrangement, which produces a prominent ion at a mass-to-charge ratio (m/z) of 88. tdx.catscribd.com Other significant fragments would include the loss of the ethoxy group (-OCH2CH3), resulting in an [M-45]+ ion. tdx.catscribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.

¹H NMR: The spectrum of a branched-chain ester like this compound would show characteristic signals. A triplet around 1.25 ppm and a quartet around 4.12 ppm would indicate the ethyl ester group (-OCH₂CH₃). A doublet for the methyl branch at the C4 position would be expected, along with multiplets for the methine proton at C4 and the various methylene (B1212753) groups along the fatty acid chain. aocs.orgaocs.orgnih.gov

¹³C NMR: The spectrum would show a signal for the carbonyl carbon of the ester at around 174 ppm. Signals for the carbons of the ethyl group would appear at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃). The carbons of the branched chain would also have distinct chemical shifts that confirm the position of the methyl group. aocs.orgaocs.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. For an ethyl ester, a strong absorption band corresponding to the carbonyl (C=O) stretch would be observed around 1740 cm⁻¹. Other characteristic bands would include C-O stretching vibrations between 1300 and 1000 cm⁻¹ and C-H stretching and bending vibrations for the alkyl chain. optica.orgacs.orgresearchgate.netresearchgate.netijesd.org

Table 2: General Spectroscopic Data for Characterization of Fatty Acid Ethyl Esters

| Spectroscopic Technique | Characteristic Feature | Typical Value/Observation |

|---|---|---|

| GC-MS (EI) | Molecular Ion Peak (M+) | Corresponds to the molecular weight |

| McLafferty Rearrangement Ion | m/z = 88 | |

| Loss of Ethoxy Group | [M-45]+ | |

| ¹H NMR | Ethyl Group (-OCH₂CH₃) | ~4.1 ppm (quartet), ~1.2 ppm (triplet) |

| Main Alkyl Chain (-CH₂-)n | ~1.2-1.6 ppm (multiplets) | |

| Terminal Methyl Group (-CH₃) | ~0.9 ppm (triplet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~174 ppm |

| Ethyl Group (-OCH₂CH₃) | ~60 ppm (-OCH₂), ~14 ppm (-CH₃) | |

| FTIR | Carbonyl Stretch (C=O) | ~1740 cm⁻¹ (strong) |

Identification in Microbial Sources

Microorganisms are prolific producers of a vast array of secondary metabolites, including various lipids and their derivatives. Both fungi and bacteria have been identified as sources of fatty acid esters.

Endophytic fungi, which reside within the tissues of living plants, are known to produce a diverse range of bioactive compounds. Analysis of the volatile organic compounds (VOCs) and extracts from these fungi often reveals the presence of esters.

While this compound has not been specifically reported, studies on endophytic fungi from the genera Aspergillus and Penicillium have identified other fatty acid ethyl and methyl esters. For instance, an endophytic Aspergillus fumigatus was found to produce ethyl oleate (B1233923) and 9,12-octadecadienoic acid, ethyl ester. researchgate.net GC-MS analyses of various Penicillium species have identified a range of fatty acid methyl esters, including branched-chain types such as heptadecanoic acid, 16-methyl-, methyl ester. rdd.edu.iqresearchgate.netnih.govfao.org These findings suggest that the enzymatic machinery for producing branched-chain fatty acids and for their esterification exists within these fungal genera, making the production of compounds like this compound plausible. researchgate.netnih.govmdpi.comekb.eg

Table 3: Examples of Fatty Acid Esters Identified in Endophytic Fungi

| Fungal Genus | Compound Type | Example Compound(s) |

|---|---|---|

| Aspergillus | Straight-Chain Ethyl Esters | Ethyl oleate, 9,12-Octadecadienoic acid, ethyl ester |

The biosynthesis of fatty acids is a fundamental process in bacteria. While most bacteria produce straight-chain fatty acids, some species, particularly in the genus Bacillus, naturally synthesize branched-chain fatty acids (BCFAs). nih.govnih.govwikipedia.orgresearchgate.net These pathways use primers derived from branched-chain amino acids like valine, leucine, and isoleucine to initiate fatty acid synthesis, resulting in iso and anteiso structures.

Furthermore, metabolic engineering has enabled the production of BCFAs and their corresponding ethyl esters in bacteria like Escherichia coli, which does not naturally produce them in significant amounts. nih.govresearchgate.net By introducing genes for a branched-chain α-keto acid dehydrogenase complex, engineers can create a pool of branched-chain acyl-CoA primers for fatty acid synthesis. nih.gov Subsequent introduction of a promiscuous wax synthase enzyme, such as the one from Acinetobacter baylyi, can then catalyze the esterification of these branched-chain fatty acyl-CoAs with ethanol, leading to the production of BCFAEEs. nih.gov This engineered pathway demonstrates a clear and viable route for the bacterial production of compounds such as this compound.

Identification in Animal/Insect Systems (e.g., Pheromones)

The most well-documented occurrence of Ethyl 4-methyloctanoate in biological systems is its role as a male-produced aggregation pheromone for several species of rhinoceros beetles (genus Oryctes), which are major pests of palm trees. researchgate.netnih.gov Research has identified this compound in the volatiles released by males to attract both male and female conspecifics. nih.govucr.ac.cr

Key findings from research on the identification of Ethyl 4-methyloctanoate as a pheromone are summarized below:

Coconut Rhinoceros Beetle (Oryctes rhinoceros) : This species is a significant pest of coconut and oil palms. nih.gov Studies have confirmed that males produce Ethyl 4-methyloctanoate as a major component of their aggregation pheromone. myspecies.infonih.gov Field trapping experiments have demonstrated that synthetic Ethyl 4-methyloctanoate is highly attractive to these beetles. myspecies.info Alongside this primary component, other male-specific compounds such as 4-methyloctanoic acid and ethyl 4-methylheptanoate have also been identified in the volatile emissions of O. rhinoceros. nih.gov However, Ethyl 4-methyloctanoate is the key aggregation pheromone. nih.gov

African Rhinoceros Beetle (Oryctes monoceros) : Similar to its relative, the male African Rhinoceros Beetle also utilizes Ethyl 4-methyloctanoate as an aggregation pheromone. nih.govucr.ac.cr This was identified through the analysis of volatiles produced by the males. nih.gov

The identification of Ethyl 4-methyloctanoate as a pheromone in these insect systems has been a significant development in the field of chemical ecology and has paved the way for its use in pest management strategies.

Interactive Data Table: Documented Pheromonal Activity of Ethyl 4-methyloctanoate

| Species | Common Name | Role of Compound | Other Associated Compounds |

| Oryctes rhinoceros | Coconut Rhinoceros Beetle | Male-produced aggregation pheromone | 4-methyloctanoic acid, Ethyl 4-methylheptanoate |

| Oryctes monoceros | African Rhinoceros Beetle | Male-produced aggregation pheromone | Not specified in detail |

Extraction and Purification Methodologies for Research Purposes

The extraction and purification of Ethyl 4-methyloctanoate from insect systems are critical steps for its identification and subsequent study. Due to the volatile nature of this compound and its presence in trace amounts, specialized techniques are required. The primary methodologies employed in research settings involve the collection of airborne volatiles followed by sophisticated analytical techniques.

Volatile Collection (Aeration) : The most common method for collecting Ethyl 4-methyloctanoate from live insects is through aeration, also known as headspace analysis. nih.gov This process involves placing the insects (typically males) in a chamber and passing a purified stream of air over them. The exiting air, now carrying the volatile compounds released by the insects, is then passed through a cartridge containing a porous polymer adsorbent, such as Porapak Q. researchgate.netnih.gov This adsorbent traps the organic volatiles, effectively concentrating them from the air stream. researchgate.net

Elution : After a sufficient collection period, the trapped compounds are recovered from the adsorbent by washing it with a small volume of a high-purity solvent. researchgate.net Pentane is a commonly used solvent for this purpose. nih.gov The resulting solution, or eluate, contains a mixture of the volatile compounds produced by the insect, including Ethyl 4-methyloctanoate. researchgate.net

Purification and Analysis : The final stage involves the purification and identification of the target compound from the complex mixture in the eluate.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary analytical technique used for the separation and identification of volatile compounds like Ethyl 4-methyloctanoate. nih.govnih.gov The extract is injected into a gas chromatograph, which separates the different components of the mixture based on their volatility and interaction with a stationary phase in a capillary column. ucr.ac.cr As each compound exits the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for the molecule, allowing for its positive identification. ucr.ac.cr

Gas Chromatography-Electroantennographic Detection (GC-EAD) : To determine which of the volatile compounds are biologically active (i.e., detected by the insect's antennae), GC-EAD is employed. nih.gov In this technique, the effluent from the gas chromatography column is split into two paths. One path goes to a standard detector (like a flame ionization detector), while the other is directed over an excised insect antenna. guaminsects.net If a compound elicits an electrical response from the antenna, it is considered biologically active. nih.gov This method was crucial in pinpointing Ethyl 4-methyloctanoate as the active pheromone. nih.gov

Column Chromatography : While primarily used in the purification of synthetically produced pheromones, column chromatography can also be used to clean up biological extracts. google.com This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica (B1680970) gel) as a liquid mobile phase moves through it. google.com

Interactive Data Table: Summary of Extraction and Purification Methodologies

| Step | Technique | Description | Key Parameters/Reagents |

| Collection | Aeration (Headspace Analysis) | Live male insects are aerated, and the volatiles are trapped on an adsorbent. | Adsorbent: Porapak Q |

| Extraction | Solvent Elution | The trapped compounds are washed from the adsorbent with a solvent. | Solvent: Pentane |

| Analysis & Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies compounds based on retention time and mass spectrum. | Capillary column (e.g., SP-1000) |

| Bioactivity Assay | Gas Chromatography-Electroantennographic Detection (GC-EAD) | Identifies which compounds elicit a response from the insect's antenna. | Excised insect antenna |

| Purification (optional) | Column Chromatography | Separates the target compound from other components in the extract. | Stationary Phase: Silica Gel; Mobile Phase: e.g., Pentane/Ether mixture |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of Ethyl 4-methyloctadecanoate, enabling its separation from other components in a sample. The choice of technique depends on the sample matrix and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components based on its boiling point and interactions with a stationary phase within a capillary column. Following separation, it enters a mass spectrometer, where it is ionized, fragmented, and detected.

The mass spectrum of a fatty acid ester is highly characteristic. For this compound, electron impact (EI) ionization typically results in a series of fragment ions. Key fragments include the molecular ion (M+), which confirms the molecular weight, and a prominent base peak. A characteristic McLafferty rearrangement ion is often observed for fatty acid esters. The fragmentation pattern provides a veritable "fingerprint" that allows for unambiguous identification, especially when compared against spectral libraries. The retention time in the gas chromatogram provides an additional layer of identification.

Table 1: Illustrative GC-MS Fragmentation Data for a Long-Chain Ethyl Ester

| m/z (Mass-to-Charge Ratio) | Interpretation |

| M+ | Molecular Ion |

| M-29 | Loss of an ethyl group (-CH2CH3) |

| M-45 | Loss of an ethoxy group (-OCH2CH3) |

| 74 | McLafferty rearrangement ion (for methyl esters, ethyl ester equivalent is different) |

| 88 | Characteristic ion for ethyl esters |

Note: This table is illustrative of typical fragmentation for long-chain ethyl esters. Actual m/z values for this compound may vary and require experimental verification.

High-Performance Liquid Chromatography (HPLC) is another valuable separation technique, particularly for less volatile compounds or as an alternative to GC. For a nonpolar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Separation is achieved based on the compound's hydrophobicity; more nonpolar compounds are retained longer on the column. Detection can be accomplished using a variety of detectors, though for a compound lacking a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is often preferred over a UV detector. HPLC is particularly useful for preparative separations to isolate the pure compound for further analysis.

For studies involving the sensory properties of this compound, particularly in the context of flavors and fragrances, Multidimensional Gas Chromatography-Mass Spectrometry/Olfactometry (MDGC-MS/O) is an exceptionally powerful technique. This method provides enhanced separation for complex volatile samples by using two different chromatographic columns in series. A specific portion of the effluent from the first column can be selectively transferred to a second column for further separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl ester group. Other signals would correspond to the methine proton at the C4 position, the methyl group attached to C4, and the long aliphatic chain.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester group (typically around 170-175 ppm), the carbon of the methylene group attached to the oxygen (-O-CH₂-), and the various carbons of the long alkyl chain.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a set of NMR experiments that helps to distinguish between CH (methine), CH₂ (methylene), and CH₃ (methyl) groups. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This information is instrumental in confirming the assignments made in the standard ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | DEPT-135 Phase |

| C=O (C1) | - | ~173 | Absent |

| -O-C H₂-CH₃ | ~4.1 (quartet) | ~60 | Negative |

| -O-CH₂-C H₃ | ~1.2 (triplet) | ~14 | Positive |

| -C H₂-C=O (C2) | ~2.2 (triplet) | ~35 | Negative |

| -C H₂-CH(CH₃)- (C3) | ~1.5 (multiplet) | ~32 | Negative |

| -C H(CH₃)- (C4) | ~1.4 (multiplet) | ~34 | Positive |

| -CH(C H₃)- (C4-methyl) | ~0.9 (doublet) | ~19 | Positive |

| -(CH₂)₁₃- (C5-C17) | ~1.2-1.3 (multiplet) | ~22-32 | Negative |

| -C H₃ (C18) | ~0.8 (triplet) | ~14 | Positive |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may differ slightly.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

While often coupled with chromatography, mass spectrometry can also be used as a standalone technique for molecular formula determination and fragmentation analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with high accuracy. Unlike the hard ionization of EI used in GC-MS, ESI typically keeps the molecule intact. For a relatively nonpolar molecule like this compound, ionization is often facilitated by the formation of adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

High-resolution ESI-MS can provide a highly accurate mass measurement of the molecular ion, which can be used to determine the exact elemental composition and confirm the molecular formula of the compound. While ESI is a soft technique, some fragmentation can be induced in the mass spectrometer (in-source CID or MS/MS) to provide additional structural information.

Fourier Transform-Ion Cyclotron Resonance MS (FT-ICR MS)

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a powerful tool for the analysis of complex mixtures and pure compounds due to its ultra-high resolution and mass accuracy. For a compound such as this compound, FT-ICR MS can provide an extremely precise mass measurement, allowing for the determination of its elemental formula with high confidence.

In a typical analysis, the sample would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺). The high resolving power of FT-ICR MS can distinguish between isobars, which is particularly useful in complex biological or synthetic mixtures where multiple compounds may have the same nominal mass.

Table 1: Expected High-Resolution Mass Data for this compound (C₂₁H₄₂O₂) from FT-ICR MS

| Ion Species | Theoretical m/z |

| [M]⁺ | 326.3185 |

| [M+H]⁺ | 327.3263 |

| [M+Na]⁺ | 349.3082 |

| [M+K]⁺ | 365.2822 |

Note: These are theoretical values. Experimental values would be expected to be within a few parts per million (ppm) of these masses, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is indispensable for the structural characterization of fatty acid esters. In an MS/MS experiment, a specific ion (a "precursor ion," typically the molecular ion or a protonated molecule) of this compound is selected, isolated, and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting "product ions" provide a fragmentation pattern that is characteristic of the molecule's structure, including the location of the methyl branch.

For ethyl esters of branched-chain fatty acids, the fragmentation patterns are well-defined. Key fragmentation pathways for this compound would include:

McLafferty Rearrangement: A characteristic fragmentation for esters, resulting in a prominent ion. For ethyl esters, this is typically observed at m/z 88. scribd.com

Cleavage at the Branch Point: Fragmentation on either side of the 4-methyl group is expected to be a dominant pathway. Cleavage of the C4-C5 bond would result in specific fragment ions that help to pinpoint the location of the methyl group.

Loss of the Ethoxy Group: Loss of the -OCH₂CH₃ group (45 Da) from the molecular ion is a common fragmentation pathway.

Alkyl Chain Fragmentation: A series of fragment ions resulting from the cleavage of C-C bonds along the hydrocarbon chain, typically separated by 14 Da (-CH₂-).

Table 2: Predicted Key MS/MS Fragment Ions for this compound ([M+H]⁺ Precursor)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss/Fragment |

| 327.3 | 281.3 | Loss of ethanol (B145695) (C₂H₅OH) |

| 327.3 | 257.3 | Cleavage at the C4-C5 bond (loss of C₁₄H₂₉) |

| 327.3 | 88.0 | McLafferty rearrangement product |

Note: This table is predictive, based on known fragmentation of similar branched-chain fatty acid esters. The relative intensities of these fragments would provide further structural confirmation.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are used to identify the functional groups present in a molecule by probing its vibrational modes.

FT-IR Spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent absorption band would be from the carbonyl (C=O) group of the ester, which is a very strong absorber. Other key absorptions would include C-H stretching and bending vibrations from the long alkyl chain and the ethyl group, as well as C-O stretching of the ester linkage.

FT-Raman Spectroscopy is complementary to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone of the alkyl chain and C-H vibrations would be expected to show strong signals in the FT-Raman spectrum. The C=O stretch is typically weaker in Raman than in IR.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Bond Type |

| C-H Asymmetric Stretch | ~2954 | ~2954 | CH₃ |

| C-H Symmetric Stretch | ~2925 | ~2925 | CH₂ |

| C=O Stretch | ~1740 (Strong) | ~1740 (Weak) | Ester Carbonyl |

| C-H Bend (Scissoring) | ~1465 | ~1465 | CH₂ |

| C-O Stretch | ~1170 | ~1170 | Ester C-O |

| CH₂ Rocking | ~720 | - | (CH₂)n |

Note: The exact positions of these peaks can be influenced by the molecular environment and physical state of the sample. acs.orgresearchgate.net

Computational Chemistry Approaches for Spectroscopic Prediction and Conformational Analysis (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental spectroscopic data. DFT calculations can be used to predict the geometric structure, conformational isomers, and vibrational frequencies of molecules like this compound.

By creating a computational model of the molecule, researchers can calculate its theoretical IR and Raman spectra. These predicted spectra can then be compared with experimental data to aid in the assignment of vibrational bands and to confirm the proposed structure. For example, DFT calculations can help to distinguish between different isomers by predicting subtle shifts in their vibrational frequencies. preprints.orgresearchgate.net

Furthermore, DFT can be used to perform a conformational analysis, identifying the lowest energy conformers of the molecule. This is important because the observed spectrum is often a population-weighted average of the spectra of all stable conformers. Understanding the conformational landscape is therefore crucial for a complete interpretation of the spectroscopic data. researchgate.net The choice of functional and basis set (e.g., B3LYP/6-31G(d)) is critical for obtaining accurate predictions that correlate well with experimental results. researchgate.netpreprints.org

Biological Activities and Mechanistic Studies

Antimicrobial Activity of Ethyl 4-methyloctadecanoate and Related Esters

Fatty acid esters, including this compound, have garnered attention for their potential as antimicrobial agents. Research has shown that these compounds can exhibit inhibitory effects against a range of pathogenic microorganisms, including both bacteria and fungi. scielo.brareeo.ac.ir The effectiveness of these esters is often linked to their chemical structure, which allows them to interact with and disrupt microbial cells. grafiati.com

The antibacterial action of fatty acid esters is multifaceted. One of the primary mechanisms involves the disruption of the bacterial cell membrane. nih.gov This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com

Some esters function by inhibiting crucial metabolic pathways within the bacteria. For instance, certain synthetic ester compounds have been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme essential for fatty acid synthesis in bacteria. semanticscholar.org By blocking this enzyme, the compounds effectively halt the production of vital components for bacterial cell membranes.

Another mechanism of action is the inhibition of nucleic acid and protein synthesis, which are fundamental processes for bacterial survival and replication. mdpi.com Additionally, some related compounds have demonstrated the ability to modulate the activity of conventional antibiotics, suggesting a potential role in combating antibiotic resistance. mdpi.com

It has also been noted that the polarity of these ester compounds can influence their antibacterial efficacy. Studies have indicated that moderately polar compounds may exhibit the strongest inhibitory effects against certain bacterial strains. mdpi.com

Similar to their antibacterial counterparts, the antifungal mechanisms of fatty acid esters often revolve around the disruption of fungal cell integrity. These compounds can interfere with the fungal cell membrane, leading to increased permeability and cell damage. areeo.ac.ir

Some studies have pointed to the inhibition of specific enzymes as a key antifungal mechanism. For example, certain terpenoid derivatives, which share structural similarities with components of some natural esters, have been shown to inhibit the proteolytic activity of enzymes in Candida albicans, a common pathogenic fungus. researchgate.net

The structure of the ester, including the nature of the fatty acid and the alcohol moiety, plays a significant role in its antifungal potency. For instance, research on cinnamic acid esters has shown that their derivatives possess a broad spectrum of pharmacological properties, including antifungal activity. grafiati.com

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This system regulates various processes, including biofilm formation and the production of virulence factors, making it a prime target for antimicrobial strategies. westminster.ac.ukfrontiersin.org

Research has shown that certain small molecules can act as quorum sensing inhibitors (QSIs). These molecules can disrupt QS signaling pathways, thereby reducing the pathogenicity of bacteria without directly killing them. This approach is thought to exert less selective pressure for the development of resistance compared to traditional antibiotics. westminster.ac.uknih.gov

Studies have identified various natural and synthetic compounds that can inhibit QS. For example, 4-hydroxycinnamic acid, a compound related to some ester precursors, has demonstrated anti-QS potential against Agrobacterium tumefaciens. frontiersin.org The mechanism of some QSIs involves the induction of efflux pumps that drain the bacterial cells of their signaling molecules. nih.gov This prevents the bacteria from reaching the critical concentration of signal molecules required to activate QS-regulated genes. nih.gov

Antioxidant Properties and Pathways

This compound and related esters are part of a broader class of compounds that have been investigated for their antioxidant potential. nih.gov Antioxidants are crucial for protecting biological systems against the damaging effects of free radicals and reactive oxygen species (ROS). nih.govnih.gov

The antioxidant activity of these esters is often evaluated through their ability to scavenge various free radicals. Common assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mohe.gov.mymdpi.comnih.gov

In these assays, the antioxidant compound donates an electron to the free radical, thereby neutralizing it. The effectiveness of an antioxidant is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the free radicals. neliti.com Studies on various plant extracts containing fatty acid esters have demonstrated significant free radical scavenging activity. mdpi.commohe.gov.myacgpubs.org For example, extracts containing methyl esters have shown concentration-dependent scavenging of DPPH radicals. mohe.gov.my

The ability to scavenge hydrogen peroxide (H2O2) is another important antioxidant property. mdpi.com H2O2 is a reactive oxygen species that can lead to the formation of more harmful radicals in the body. nih.gov

In addition to direct free radical scavenging, some compounds can exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. xiahepublishing.com These enzymes, such as catalase (CAT) and superoxide (B77818) dismutase (SOD), form the first line of defense against oxidative stress. nih.govnih.gov

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. nih.gov Some studies have shown that certain natural extracts can enhance the activity of catalase, thereby bolstering the body's antioxidant defenses. mdpi.com Molecular docking studies have also suggested that compounds like stigmasterol (B192456) and desmosterol, which can be found alongside fatty acid esters in some plant extracts, have strong binding affinities to catalase. nih.gov

Xanthine oxidase is an enzyme that can generate superoxide radicals, a type of reactive oxygen species. Inhibition of this enzyme is therefore considered a valid antioxidant strategy. While direct studies on this compound's effect on these specific enzymes are limited, the broader class of phytochemicals it belongs to is known to interact with these pathways. mdpi.com

Interactive Data Table: Antimicrobial Activity of Related Compounds

| Compound/Extract | Target Microorganism | Activity/Result | Reference |

| Ethyl acetate (B1210297) fraction (pickled mustard) | Staphylococcus aureus, Pseudomonas fluorescens | Strong inhibitory effects | mdpi.com |

| 2-methoxy-4-methylphenol | Salmonella enterica, E. coli, P. aeruginosa, B. cereus, L. monocytogenes, S. aureus, K. pneumoniae | MIC values of 215-431 µg/mL | mdpi.com |

| Fatty Acid Methyl Esters (FAME) extract (Excoecaria agallocha) | Bacillus subtilis, Staphylococcus aureus | MIC of 0.125 mg/mL, MBC of 0.25 mg/mL | scielo.br |

| 4-hydroxycinnamic acid | Agrobacterium tumefaciens | Anti-Quorum Sensing potential | frontiersin.org |

Interactive Data Table: Antioxidant Activity of Related Extracts

| Extract/Compound | Assay | IC50 Value / Result | Reference |

| Acetone extract (Curcuma longa) | DPPH | 460.40 µg/mL | mohe.gov.my |

| Ethanolic extract (Amburana cearensis seeds) | DPPH | 17.95 µg/mL | mdpi.com |

| Methanol (B129727) extract (Sterculia tragacantha) | DPPH | 2.25 ±0.09 ppm | neliti.com |

| Ethyl acetate fraction (Kaempferia galanga) | ABTS | 1.07 ± 0.06 mg/mL | mdpi.com |

Anti-inflammatory Potential in In Vitro Models

Modulation of Nitric Oxide (NO) Production in Macrophage Cells

While direct studies on this compound's effect on nitric oxide (NO) production are not extensively documented in the available research, the broader class of fatty acid esters has been investigated for anti-inflammatory properties. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce excessive amounts of NO through the enzyme inducible nitric oxide synthase (iNOS). japsonline.comnih.gov This overproduction of NO is a key factor in the inflammatory process. nih.govnih.gov Research on various plant extracts and isolated compounds has demonstrated that inhibition of NO production in macrophage cell lines is a common method for screening anti-inflammatory activity. japsonline.comphcogj.come-fas.org For instance, studies on other ethyl esters, like ethyl ferulate, have shown a reduction in NO production in LPS-stimulated macrophages, suggesting a potential anti-inflammatory mechanism. plos.org This inhibition is often linked to the downregulation of iNOS expression. plos.org

The anti-inflammatory effects of various compounds are frequently evaluated by their ability to suppress NO production in LPS-stimulated macrophage cells, such as RAW 264.7. japsonline.comphcogj.com This suppression indicates a potential to mitigate inflammatory responses. Although specific data for this compound is limited, the general principle of fatty acid esters possessing anti-inflammatory capabilities through the modulation of NO pathways is an active area of research. d-nb.infoscispace.com

Cellular Models for Anti-inflammatory Research (e.g., RAW 264.7 Cells)

The RAW 264.7 murine macrophage cell line is a widely utilized in vitro model to investigate the anti-inflammatory properties of various compounds. phcogj.comd-nb.infonih.govmdpi.com These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by producing pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). plos.orgnih.gov

Researchers use this model to screen for compounds that can inhibit these inflammatory markers. For example, the anti-inflammatory activity of various extracts and pure compounds is often determined by measuring the reduction of NO production in LPS-induced RAW 264.7 cells. japsonline.comphcogj.come-fas.org Cell viability assays, such as the MTT assay, are typically performed alongside these experiments to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity. nih.govmdpi.com The RAW 264.7 cell line provides a reliable and reproducible system to study the molecular mechanisms underlying the anti-inflammatory effects of compounds, including the investigation of signaling pathways like NF-κB and MAPK, which are crucial in regulating the inflammatory response. plos.orgnih.gov

Insecticidal and Antifeedant Effects

Mode of Action in Insect Pest Control

The mode of action for fatty acid esters like this compound in insect pest control can be multifaceted, encompassing roles as both antifeedants and insecticides. As antifeedants, these compounds deter insects from feeding, which can be a crucial aspect of crop protection. researchgate.net The antifeedant properties of various fatty acid esters have been demonstrated against a range of insect pests. researchgate.netnih.govpreprints.org The specific mechanisms are not always fully elucidated but are thought to involve disruption of the insect's sensory perception or causing digestive upset.

In terms of direct insecticidal activity, certain fatty acids and their esters are known to disrupt the insect cuticle and interfere with cell membrane permeability. This can lead to desiccation and mortality. researchgate.net The effectiveness of these compounds can be influenced by their chemical structure. Furthermore, some plant-derived compounds, including terpenoids and alkaloids, have been shown to act on the nervous system of insects, for instance, by inhibiting acetylcholinesterase, a critical enzyme in nerve impulse transmission. mdpi.com While the precise mode of action for this compound as an insecticide is not specified in the provided context, the disruption of detoxification enzymes like carboxylesterase and glutathione (B108866) S-transferase by other natural compounds suggests a potential mechanism for overcoming insect resistance. mdpi.com

Synergistic Effects in Insect Management

This principle of synergy is not limited to pheromones. Studies have shown that mixtures of methylated fatty acids can exhibit antifeedant activity against certain pests, even when the individual components are inactive, suggesting a synergistic interaction. researchgate.netpreprints.org Furthermore, some plant-derived essential oils and their constituents can enhance the insecticidal action of synthetic pesticides, a concept that could potentially apply to fatty acid esters as well. nih.gov The exploration of such synergistic combinations is a promising avenue for developing more effective and potentially more sustainable pest management programs. mdpi.comnih.gov

Role as Pheromones and Semiochemicals in Insect Communication

Ethyl 4-methyloctanoate is recognized as a significant semiochemical, specifically an aggregation pheromone, in the communication of various insect species. medchemexpress.com It was first identified as the male-produced aggregation pheromone of the African rhinoceros beetle (Oryctes monoceros) and is also a major component of the male pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros). nih.gov Pheromones are chemicals used for intraspecific communication, influencing behaviors such as mating and aggregation. plantprotection.pl

Field trials have demonstrated the effectiveness of synthetic ethyl 4-methyloctanoate in attracting Oryctes rhinoceros. Traps baited with this compound captured significantly more beetles compared to other attractants, with a high proportion of the captured insects being sexually mature females. nih.gov This highlights its potential for use in pest management strategies like monitoring and mass trapping. plantprotection.pl The mechanism of action involves the pheromone binding to specific olfactory receptors on the insect's antennae, triggering a behavioral response, such as attraction towards the source. The study of such semiochemicals is a key area of chemical ecology, aiming to develop targeted and environmentally friendly pest control methods. nih.gov

Phytotoxic Effects

The study of natural compounds for their effects on plant growth is a significant area of research, particularly in the search for sustainable agricultural practices. This compound belongs to a class of compounds that have been investigated for such properties.

Research into the phytotoxic properties of extracts from Lotus ornithopodioides L., a plant species from the Mediterranean region, has identified fractions containing various semiochemicals, including fatty acid esters like methyl octadecanoate, a compound structurally related to this compound. researchgate.net These extracts and their subsequent fractions have demonstrated significant inhibitory effects on both the germination and root growth of lettuce (Lactuca sativa L.). researchgate.net

A bioassay-guided fractionation of a methanolic extract from the aerial parts of L. ornithopodioides revealed a clear hierarchy of phytotoxicity among its fractions. researchgate.net The crude methanolic extract strongly inhibited both germination and root growth. researchgate.net When separated, the ethyl acetate fraction showed the highest phytotoxicity, followed by the chloroform (B151607) and n-hexane fractions. researchgate.net The n-hexane and chloroform fractions were found to contain a variety of semiochemicals, including methyl hexadecanoate, ethyl hexadecanoate, and methyl octadecanoate. researchgate.net

Table 1: Phytotoxic Activity of L. ornithopodioides Methanolic Extract and its Fractions on Lettuce after 48 hours

| Sample | ED₅₀ Germination (mg/ml) | ED₅₀ Root Growth (mg/ml) |

|---|---|---|

| Crude Methanolic Extract | 9.01 | 1.16 |

Data sourced from bioassays on Lactuca sativa L. researchgate.net

While specific mechanistic studies on this compound are not extensively detailed, the phytotoxic action of related natural compounds and extracts often involves several pathways. mdpi.com Allelochemicals can damage plant cell membrane systems, increase cell permeability, and disrupt the function of mitochondria and chloroplasts, ultimately reducing plant growth rates. semanticscholar.org Some natural phytotoxins are known to inhibit essential metabolic processes such as protein, RNA, and DNA synthesis. mdpi.com For example, certain essential oils can inhibit cell division and alter hormonal balances related to auxin and ethylene. mdpi.com The phytotoxic effects observed from the active fractions of L. ornithopodioides suggest that the compounds within, including its fatty acid esters, likely interfere with critical physiological and biochemical processes in the target plant species. researchgate.net Further research is necessary to elucidate the precise molecular targets and mechanisms of the individual molecules. researchgate.net

The search for new, effective, and environmentally friendly herbicides is a major goal in sustainable agriculture. nih.govresearchgate.net Natural products from plants, or phytotoxins, represent a vast and promising source for the discovery of novel herbicides. nih.gov These compounds can serve as prototypes for new synthetic herbicides, potentially with new mechanisms of action that can help manage herbicide-resistant weeds. mdpi.com

The demonstrated phytotoxicity of extracts from plants like L. ornithopodioides makes them suitable sources of natural compounds that could be developed into natural herbicides. researchgate.netresearchgate.net The effectiveness of the fractions containing fatty acid esters and other semiochemicals in inhibiting weed germination and growth underscores their potential in weed management. researchgate.net However, many natural product-based herbicides act as contact or "burndown" agents, killing only the green parts of the plant they touch, which may not provide long-term control for perennial weeds with extensive root systems. ucanr.edu The development of formulations that enhance the stability and efficacy of these natural compounds is a key step toward their practical application in agriculture. mdpi.com

Cytotoxic Mechanisms in In Vitro Cell Line Models

In addition to their effects on plants, natural compounds are widely screened for their potential as therapeutic agents, including anticancer drugs. The investigation of cytotoxic mechanisms in cell line models is a fundamental part of this discovery process.

Apoptosis, or programmed cell death, is a critical pathway that is often dysregulated in cancer cells. nih.gov Many natural compounds exert their anticancer effects by inducing apoptosis. researchgate.netms-editions.cl A key event in the execution phase of apoptosis is the activation of a cascade of enzymes called caspases, with Caspase-3 being a primary executioner caspase. ekb.eg Its activation leads to the cleavage of critical cellular proteins, resulting in the characteristic morphological changes of apoptosis. ekb.eg

Studies on various plant extracts have demonstrated their ability to induce apoptosis in cancer cells. researchgate.net This is often confirmed by observing an increase in caspase-3 activity. researchgate.net Furthermore, the induction of apoptosis involves changes in the expression of regulatory genes. For instance, treatment with the ethyl acetate extract of Clausena excavata on Burkitt's lymphoma cells led to the upregulation of the pro-apoptotic gene BAX and the downregulation of anti-apoptotic genes like BCL-2 and c-MYC. ms-editions.cl While specific data on this compound is limited, these pathways represent the common mechanisms through which similar natural products are evaluated for their apoptotic potential.

The ability of a compound to inhibit the proliferation of cancer cells is a hallmark of its potential as an anticancer agent. This is typically quantified by determining the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.gov

Research on natural extracts has shown potent, dose-dependent cytotoxic activities against various cancer cell lines. researchgate.netnih.gov For example, an ethanolic extract of Centaurea calcitrapa exhibited significant antiproliferative effects against the triple-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell models. nih.gov The cytotoxic effect was found to be specific to cancer cells, with minimal impact on normal breast cell lines. nih.gov While these studies involve complex extracts containing numerous compounds, they illustrate the methods and models used to assess the antiproliferative activity of natural products. researchgate.netnih.govmdpi.com The investigation of pure compounds isolated from such extracts, including fatty acid esters, is a crucial subsequent step in drug discovery.

Table 2: Antiproliferative Activity of Centaurea calcitrapa Ethanolic Extract (EECC) on Breast Cancer Cell Lines (48h Post-Exposure)

| Cell Line | Type | IC₅₀ (µg/mL) |

|---|---|---|

| MCF-7 | Triple-Positive Breast Cancer | 130 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 87 |

| MCF-12 | Normal Breast Cell Line | Minimal (~<10%) cytotoxicity |

Data illustrates the antiproliferative potential of a natural extract containing a mixture of compounds. researchgate.netnih.gov

Cell Cycle Modulation Studies

There is currently no specific research available that details the effects of this compound on cell cycle modulation. Studies on other branched-chain fatty acids (BCFAs) have shown that they can possess antitumoral activity. For instance, certain BCFAs have demonstrated cytotoxicity against human breast cancer cells by inhibiting fatty acid biosynthesis. nih.gov This is achieved by reducing the availability of precursors and through the direct inhibition of key enzymes like fatty acid synthase. nih.gov Other research has indicated that BCFAs can induce apoptosis in human cancer cells, suggesting a potential role in controlling tumor growth. researchgate.netnih.gov These findings relate to BCFAs in general and have not been specifically attributed to this compound.

Necrosis Pathways in Cellular Toxicity

Direct studies on the role of this compound in necrosis pathways are not present in the current body of scientific literature. However, related research on other fatty acid ethyl esters (FAEEs) has shown a connection to cellular toxicity. For example, palmitoleic acid ethyl ester has been observed to increase both apoptosis and necrosis in pancreatic acinar cells. bmj.com It is understood that free fatty acids, which can be hydrolyzed from FAEEs, may induce necrosis in these cells. bmj.com Furthermore, some BCFAs have been shown to reduce the incidence of necrotizing enterocolitis in neonatal models, suggesting a complex and context-dependent role for this class of molecules in cellular health and disease. researchgate.netplos.org

Other Enzyme Inhibition Studies (e.g., Alpha-Amylase, Alpha-Glucosidase, Acetylcholinesterase)

Specific data on the inhibitory effects of this compound against alpha-amylase, alpha-glucosidase, and acetylcholinesterase is not available. However, studies on related fatty acids and their esters have shown significant activity against enzymes involved in carbohydrate metabolism.

Alpha-Amylase and Alpha-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia. gerli.com Various fatty acids and their esters have been investigated for this potential. For example, octadecanoic acid and its methyl ester have been reported to inhibit both α-glucosidase and α-amylase. Unsaturated fatty acids like oleic acid and linoleic acid have also demonstrated strong α-glucosidase inhibition. researchgate.net One study found that linolenic acid ethyl ester exhibited very high α-glucosidase inhibitory activity, even surpassing that of the standard drug acarbose. koreascience.kr These findings suggest that fatty acid esters can be potent inhibitors of these digestive enzymes, though specific data for this compound is lacking.

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the management of conditions like Alzheimer's disease. While there is no information on this compound, extracts containing various fatty acid esters have been screened for AChE inhibitory activity. nih.gov However, specific inhibitory data for individual long-chain branched fatty acid esters is not well-documented in the available literature.

The table below summarizes findings on the enzyme inhibitory activities of related fatty acids and their esters, as specific data for this compound is not available.

| Compound/Extract | Target Enzyme | Activity/IC50 | Reference |

| Linolenic acid ethyl ester | α-Glucosidase | IC50: 4.6 µM | koreascience.kr |

| Linoleic acid | α-Glucosidase | IC50: 6.1 µM | koreascience.kr |

| Pyropheophorbide a | α-Glucosidase | IC50: 1.8 µM | koreascience.kr |

| Acarbose (Standard) | α-Glucosidase | IC50 > 15.1 µM | koreascience.kr |

| Octadecanoic acid & its methyl ester | α-Amylase, α-Glucosidase | Inhibitory activity reported | |

| Hemp Seed Ethanol (B145695) Extract | α-Glucosidase | IC50: 33.27 µg/mL | mdpi.com |

| Acarbose (Standard) | α-Glucosidase | IC50: 285.92 µg/mL | mdpi.com |

Biosynthetic Pathways and Ecological Significance

De Novo Biosynthesis of Branched-Chain Fatty Acid Esters in Organisms

The de novo biosynthesis of branched-chain fatty acid esters (BCFA-esters) like ethyl 4-methyloctadecanoate is a multi-step process that begins with the synthesis of the branched-chain fatty acid (BCFA) backbone, followed by its esterification with an alcohol.

The formation of the 4-methyloctadecanoic acid backbone follows the general principles of fatty acid synthesis but with the incorporation of a methyl branch. This branching is typically introduced in one of two ways:

Branched Starter Unit: The synthesis can be initiated with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids. For instance, isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) serve as starter units for iso and anteiso-BCFAs.

Branched Extender Unit: For mid-chain branches, such as the 4-methyl position in 4-methyloctadecanoate, a branched extender unit like methylmalonyl-CoA is utilized during the elongation cycle instead of the standard malonyl-CoA.

The plausible biosynthetic pathway for 4-methyloctadecanoic acid involves an initial condensation of acetyl-CoA (the standard starter unit) with malonyl-CoA, catalyzed by a β-ketoacyl-ACP synthase (KAS). In the subsequent elongation cycle, the growing acyl chain is condensed with methylmalonyl-CoA. This introduces the methyl group at the C4 position. The cycle of condensation, reduction, dehydration, and a second reduction is then repeated multiple times, using standard malonyl-CoA as the extender unit, until the 18-carbon chain of octadecanoic acid is formed.

Once the 4-methyloctadecanoyl-CoA is synthesized, the final step is esterification. A wax synthase or a similar acyl-CoA:alcohol acyltransferase enzyme catalyzes the transfer of the 4-methyloctadecanoyl group from its CoA thioester to ethanol (B145695), forming this compound and releasing coenzyme A.

Table 1: Key Enzymes in the Plausible Biosynthesis of this compound This table is interactive. You can sort and filter the data.

| Enzyme/Complex | Role in Pathway | Substrate(s) | Product(s) |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Malonyl-CoA formation | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA |

| Propionyl-CoA Carboxylase (PCC) | Methylmalonyl-CoA formation | Propionyl-CoA, ATP, Bicarbonate | Methylmalonyl-CoA |

| Fatty Acid Synthase (FAS) | Chain initiation and elongation | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPH | 4-methyloctadecanoyl-ACP |

| Acyl-ACP Thioesterase (TE) | Release of the fatty acid | 4-methyloctadecanoyl-ACP | 4-methyloctadecanoic acid |

| Acyl-CoA Synthetase (ACS) | Activation of the fatty acid | 4-methyloctadecanoic acid, CoA, ATP | 4-methyloctadecanoyl-CoA |

Metabolic Engineering Approaches for Enhanced Production of this compound

Metabolic engineering offers promising strategies to enhance the production of valuable compounds like this compound in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. The core objective is to increase the intracellular pools of the two main precursors—4-methyloctadecanoyl-CoA and ethanol—and to efficiently catalyze their condensation.

Key metabolic engineering strategies include:

Enhancing Fatty Acid Precursor Supply:

Overexpression of Precursor Pathway Genes: Increasing the expression of genes involved in the synthesis of branched-chain precursors, such as those in the propionyl-CoA and methylmalonyl-CoA pathways, can boost the availability of the specific extender unit needed for the C4-methyl branch.

Boosting Alcohol Precursor Supply:

In yeast like S. cerevisiae, ethanol is a natural product of fermentation. Redirecting carbon flux towards the ethanol pathway by modifying central carbon metabolism can increase its availability.

In non-native producers like E. coli, heterologous pathways for ethanol production, such as expressing pyruvate (B1213749) decarboxylase and alcohol dehydrogenase, can be introduced.

Optimizing the Final Esterification Step:

Expression of Efficient Wax Synthases: Introducing and overexpressing a suitable wax synthase (WS) gene is crucial. WS enzymes exhibit different specificities for both acyl-CoA and alcohol substrates, so selecting a synthase that efficiently utilizes C18-branched acyl-CoAs and ethanol is critical for high yields.

Compartmentalization: Targeting the synthesis of precursors and the final esterification reaction to specific cellular compartments, such as the mitochondria or peroxisomes, can increase local substrate concentrations and prevent competing metabolic pathways from consuming intermediates.

Table 2: Metabolic Engineering Strategies for Enhanced this compound Production This table is interactive. You can sort and filter the data.

| Strategy | Target Pathway | Genetic Modification Example | Expected Outcome |

|---|---|---|---|

| Increase Acyl-CoA Pool | Branched-Chain Fatty Acid Synthesis | Overexpress propionyl-CoA carboxylase (PCC) | Increased methylmalonyl-CoA supply for C4-branching |

| Increase Acyl-CoA Pool | Fatty Acid Synthesis Regulation | Engineer feedback-resistant FabH enzyme | Higher overall flux towards fatty acid synthesis |

| Increase Alcohol Pool | Central Carbon Metabolism | Overexpress pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH) | Increased intracellular ethanol concentration |

| Enhance Final Synthesis | Esterification | Express a heterologous wax synthase (e.g., from Marinobacter) | Efficient conversion of precursors to this compound |

Role in Plant-Microbe Interactions

While fatty acids and their derivatives are known to be crucial signaling molecules in the rhizosphere, direct research specifically implicating this compound in plant-microbe interactions is currently limited. The dialogue between plants and soil microorganisms is mediated by a complex mixture of root exudates, including sugars, amino acids, and secondary metabolites. Among these, fatty acid-derived molecules play a significant role.

The communication within the rhizosphere is critical for establishing symbiotic or pathogenic relationships. Fatty acids themselves act as signaling agents in these interactions. nih.gov For example, certain fatty acids can directly inhibit the growth of plant pathogens or act as precursors for more complex signaling molecules. nih.gov However, the role of long-chain fatty acid esters as primary signals in this environment is not well-established. It is plausible that compounds like this compound, if produced by rhizosphere microbes, could contribute to the complex chemical milieu, but their specific function as signaling molecules remains an area for future investigation.

The composition of microbial communities in the soil is heavily influenced by the available carbon sources and chemical signals. oup.com Fatty acids and their derivatives released by plant roots or microbes can shape the local microbial community by selectively promoting the growth of organisms capable of metabolizing them. nih.gov For instance, the application of palmitic acid to soil has been shown to alter the rhizosphere microbiome and enhance the relative abundance of beneficial fungi. nih.gov While this demonstrates a principle for fatty acids, it is unknown if this compound would have a similar effect. Its ester structure might make it more or less bioavailable to different microbial guilds, potentially influencing community structure in a distinct manner from its corresponding free fatty acid.

Inter-kingdom communication relies on the production and perception of conserved signaling molecules. mdpi.comnih.gov Oxidized fatty acids, known as oxylipins, are well-documented examples of such signals, functioning in the interactions between plants, fungi, bacteria, and animals. mdpi.comfrontiersin.orgresearchgate.net These molecules can modulate host defense responses or pathogen virulence. While this compound is not an oxylipin, its fatty acid origin places it within a class of compounds central to biological communication. Whether non-oxidized fatty acid esters can also act as inter-kingdom signals is an open question that warrants further research.

Ecological Roles in Chemical Ecology and Interspecies Interactions

The most well-documented ecological role of this compound is in the chemical ecology of insects, where it functions as a potent aggregation pheromone. dntb.gov.ua Pheromones are chemical substances released by an organism that elicit a specific reaction in a receiving organism of the same species.

Specifically, this compound is the primary aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros), a major pest of coconut and oil palms. mdpi.comresearchgate.net The pheromone is produced by males to attract both males and females to suitable feeding and breeding sites, leading to mass gatherings. mdpi.comdntb.gov.ua This chemical signal is highly effective; field studies have shown that traps baited with synthetic this compound are significantly more successful at capturing beetles than previously used attractants. mdpi.comresearchgate.net The compound has also been identified as an aggregation pheromone for the African rhinoceros beetle, Oryctes monoceros. nih.gov

The specificity of this chemical signal is crucial for its function. The structure of the molecule—including the chain length, the position of the methyl branch, and the ethyl ester group—creates a unique chemical signature that is recognized by the specialized olfactory receptors of the target beetle species. This ensures that the signal is species-specific and effectively mediates the aggregation behavior essential for the beetle's life cycle.

Advanced Research Methodologies and Future Directions

Bioassay-Guided Fractionation Strategies for Compound Discovery

Bioassay-guided fractionation is a powerful strategy to systematically separate and identify biologically active compounds from complex mixtures, such as natural product extracts. This approach involves a stepwise separation of the extract, followed by a biological assay at each stage to pinpoint the fraction with the desired activity.

This methodology could be instrumental in the discovery of Ethyl 4-methyloctadecanoate from a natural source, such as a plant or microbial extract, that exhibits a promising biological effect, for instance, antimicrobial or anti-inflammatory properties. The process would commence with the crude extract being subjected to a primary biological screening. If the extract shows activity, it would then be fractionated using chromatographic techniques like column chromatography, leading to several fractions with decreasing complexity. Each of these fractions would be tested again, and the most active fraction would be selected for further sub-fractionation. This iterative process of separation and bioassay is continued until a pure, active compound, such as this compound, is isolated.

Hypothetical Bioassay-Guided Fractionation of a Plant Extract for Antibacterial Activity

| Fraction ID | Description | Mass (g) | Antibacterial Activity (MIC, µg/mL) |

| Crude Extract | Methanolic extract of plant leaves | 100 | 500 |

| F1 | n-Hexane fraction | 15 | >1000 |

| F2 | Dichloromethane fraction | 25 | 250 |

| F3 | Ethyl acetate (B1210297) fraction | 30 | 125 |

| F4 | n-Butanol fraction | 20 | 500 |

| F3-A | Sub-fraction of F3 via silica (B1680970) gel column | 5 | >500 |

| F3-B | Sub-fraction of F3 via silica gel column | 12 | 50 |

| F3-C | Sub-fraction of F3 via silica gel column | 8 | 200 |

| Pure Compound | Isolated from F3-B (this compound) | 0.5 | 25 |

This table illustrates a hypothetical scenario where the antibacterial activity is concentrated in successive fractions, ultimately leading to the isolation of this compound as the active principle.

In Silico Screening and Molecular Docking Studies for Target Identification

Once a bioactive compound like this compound is identified, the next crucial step is to determine its molecular target(s) to understand its mechanism of action. In silico methods, such as molecular docking and virtual screening, are computational techniques that predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.com

In silico screening would involve computationally testing this compound against a large library of known protein structures to identify potential binding partners. mdpi.com This can help in generating hypotheses about its biological function. Following this, molecular docking would be employed to provide a more detailed prediction of the binding conformation and affinity of this compound to the identified target proteins. nih.gov This technique models the interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the protein's active site. echemcom.com The docking score, an estimation of the binding energy, helps in ranking potential targets.

Hypothetical Molecular Docking Results for this compound Against Potential Therapeutic Targets

| Target Protein | Protein Function | Docking Score (kcal/mol) | Key Interacting Residues |

| Fatty Acid Synthase (FAS) | Enzyme in fatty acid synthesis | -8.5 | Leu1543, Val1689, Tyr2352 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear receptor regulating lipid metabolism | -7.9 | His323, Ile326, Tyr473 |

| Cyclooxygenase-2 (COX-2) | Enzyme involved in inflammation | -7.2 | Val349, Leu352, Ser530 |

| Bacterial DNA Gyrase | Essential bacterial enzyme | -6.8 | Asp73, Gly77, Ala92 |

This table presents hypothetical docking scores and interacting amino acid residues, suggesting potential molecular targets for this compound in different therapeutic areas.

Omics Technologies (e.g., Transcriptomics, Metabolomics) in Elucidating Compound Roles